molecular formula C18H17N7 B6446778 6-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile CAS No. 2640843-06-5

6-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile

Cat. No.: B6446778
CAS No.: 2640843-06-5
M. Wt: 331.4 g/mol
InChI Key: UOTSJYSGGWPASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H17N7 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.15454357 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a key structural motif in the compound, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that the compound may interact with enzymes or receptors involved in purine metabolism.

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to exhibit a wide range of biological activities, including antitrypanosomal activity, antischistosomal activity, and other activities such as hmg-coa reductase inhibitors, cox-2 selective inhibitors, amp phosphodiesterase inhibitors, kdr kinase inhibitors, selective peripheral benzodiazepine receptor ligands, antimicrobial agents, and as antianxiety agents . This suggests that the compound may interact with its targets in a way that modulates these biochemical processes.

Biochemical Pathways

Given the wide range of biological activities associated with pyrazolo[1,5-a]pyrimidines , it is likely that the compound affects multiple biochemical pathways. These could include pathways involved in purine metabolism, lipid metabolism (as suggested by its potential role as an HMG-CoA reductase inhibitor), inflammatory response (as suggested by its potential role as a COX-2 selective inhibitor), and others.

Result of Action

Given the wide range of biological activities associated with pyrazolo[1,5-a]pyrimidines , it is likely that the compound has diverse effects at the molecular and cellular level. These could include modulation of enzyme activity, alteration of cellular signaling pathways, and others.

Properties

IUPAC Name

6-(1-pyrazolo[1,5-a]pyrimidin-5-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7/c19-9-13-1-2-16(20-10-13)23-11-14-4-7-24(15(14)12-23)17-5-8-25-18(22-17)3-6-21-25/h1-3,5-6,8,10,14-15H,4,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTSJYSGGWPASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC5=CC=NN5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.